molecular formula C7H6N4S2 B8737375 N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No.: B8737375
M. Wt: 210.3 g/mol
InChI Key: XMJSRIGSOQCHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide is a useful research compound. Its molecular formula is C7H6N4S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)imidazole-1-carbothioamide

InChI

InChI=1S/C7H6N4S2/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12)

InChI Key

XMJSRIGSOQCHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=S)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To thiazol-2-amine (2.12 g, 21.17 mmol) in acetonitrile (30 mL) and tetrahydrofuran (5 mL) was added di(1H-imidazol-1-yl)methanethione (4.90 g, 27.5 mmol). The reaction was stirred at 60° C. for 5 hours. The reaction was cooled to room temperature and the precipitate was filtered and washed with cold acetonitrile (2×15 mL) to afford an orange-brown powder. The product, N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide (3.70 g, 17.60 mmol, 83% yield), was taken directly to the next step without any further characterization.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

35 g (349.5 mmol) of 2-aminothiazole and 62.3 g (349.5 mmol) thiocarbonyldiimidazole were stirred in 1300 ml acetonitrile for a total of four days at room temperature. Filtration of the precipitate formed and drying yielded 65.5 g of light yellow solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.